molecular formula C5H4BrNO2S2 B14913915 4-Bromo-2-(methylthio)thiazole-5-carboxylic acid

4-Bromo-2-(methylthio)thiazole-5-carboxylic acid

Cat. No.: B14913915
M. Wt: 254.1 g/mol
InChI Key: VPOPAOWCUSLINM-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylthio)thiazole-5-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, and antitumor agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylthio)thiazole-5-carboxylic acid typically involves the bromination of 2-(methylthio)thiazole-5-carboxylic acid. One common method is the reaction of 2-(methylthio)thiazole-5-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where the bromine atom replaces a hydrogen atom on the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylthio)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).

Major Products

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methylthio)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The presence of the bromine and methylthio groups enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(methylthio)thiazole-5-carboxylic acid is unique due to the presence of both bromine and methylthio groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial fields .

Properties

Molecular Formula

C5H4BrNO2S2

Molecular Weight

254.1 g/mol

IUPAC Name

4-bromo-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C5H4BrNO2S2/c1-10-5-7-3(6)2(11-5)4(8)9/h1H3,(H,8,9)

InChI Key

VPOPAOWCUSLINM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(S1)C(=O)O)Br

Origin of Product

United States

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